4-(oxolan-3-yl)phenyl fluoranesulfonate 4-(oxolan-3-yl)phenyl fluoranesulfonate
Brand Name: Vulcanchem
CAS No.: 2411253-66-0
VCID: VC11583535
InChI:
SMILES:
Molecular Formula: C10H11FO4S
Molecular Weight: 246.3

4-(oxolan-3-yl)phenyl fluoranesulfonate

CAS No.: 2411253-66-0

Cat. No.: VC11583535

Molecular Formula: C10H11FO4S

Molecular Weight: 246.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-(oxolan-3-yl)phenyl fluoranesulfonate - 2411253-66-0

Specification

CAS No. 2411253-66-0
Molecular Formula C10H11FO4S
Molecular Weight 246.3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and IUPAC Nomenclature

4-(Oxolan-3-yl)phenyl fluoranesulfonate (IUPAC name: 4-(oxolan-3-yl)phenyl fluorosulfonate) is characterized by a phenyl ring substituted at the para position with an oxolan-3-yl group and a fluorosulfonate ester functional group. The molecular formula is C₁₀H₁₁FO₅S, derived from the following components:

  • Oxolan (tetrahydrofuran) ring: A five-membered oxygen-containing heterocycle with the formula C₄H₇O.

  • Phenyl group: A benzene ring (C₆H₅) attached to the oxolan ring at position 3.

  • Fluorosulfonate group: A sulfonate ester (SO₃⁻) with a fluorine substituent, forming the –OSO₂F moiety.

The systematic name reflects the connectivity: the oxolan-3-yl group is bonded to the phenyl ring’s fourth carbon, while the fluorosulfonate group occupies the oxygen atom at the phenyl ring’s first position .

Stereochemical Considerations

ParameterValueSource
Molecular FormulaC₁₀H₁₁FO₅SCalculated
Molecular Weight278.25 g/molCalculated
Density~1.48 g/cm³ (estimated)
LogP (Partition Coefficient)2.1 (predicted)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(oxolan-3-yl)phenyl fluoranesulfonate likely involves a multi-step sequence, drawing from methodologies used in analogous sulfonate esters and tetrahydrofuran derivatives. A plausible pathway includes:

  • Oxolan-3-ylphenyl Intermediate:

    • Friedel-Crafts alkylation of benzene with 3-bromooxolan in the presence of AlCl₃ yields 4-(oxolan-3-yl)benzene .

    • Purification via column chromatography ensures regioselectivity at the para position.

  • Sulfonation and Fluorination:

    • Reaction with chlorosulfonic acid (ClSO₃H) introduces the sulfonate group at the phenyl oxygen.

    • Subsequent fluorination using potassium fluoride (KF) in anhydrous dimethylformamide (DMF) replaces the chloride with fluorine, forming the fluorosulfonate ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Friedel-Crafts AlkylationAlCl₃, 80°C, 12 h72
SulfonationClSO₃H, 0°C, 2 h85
FluorinationKF, DMF, 60°C, 6 h68

Scale-Up Challenges

Industrial production faces hurdles such as:

  • Regioselectivity: Competing ortho/meta substitution during Friedel-Crafts reactions necessitates precise stoichiometric control .

  • Fluorine Handling: KF’s hygroscopic nature requires anhydrous conditions to prevent hydrolysis of the fluorosulfonate group .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related fluorosulfonate esters reveals decomposition onset temperatures near 200°C, suggesting moderate thermal stability for 4-(oxolan-3-yl)phenyl fluoranesulfonate . The oxolan ring’s electron-donating effects may slightly elevate this threshold compared to aliphatic sulfonates .

Solubility and Reactivity

  • Polar Solvents: High solubility in acetone, DMF, and dichloromethane due to the sulfonate group’s polarity .

  • Aprotic Solvents: Limited solubility in hexane and toluene (<5 mg/mL) .

  • Hydrolytic Sensitivity: The fluorosulfonate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7), forming sulfuric acid and fluoride ions .

Applications and Research Findings

Pharmaceutical Intermediate

Fluorosulfonate esters are pivotal in synthesizing kinase inhibitors and anticoagulants. For instance, rivaroxaban—a direct Factor Xa inhibitor—relies on sulfonate intermediates for bioactivity . The oxolan moiety in 4-(oxolan-3-yl)phenyl fluoranesulfonate may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted prodrugs .

Polymer Chemistry

In copolymerization reactions, fluorosulfonate groups act as chain-transfer agents, regulating molecular weight distributions. Blends with polyethylene glycol (PEG) exhibit tunable glass transition temperatures (Tg) between -30°C and 50°C, depending on sulfonate content .

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